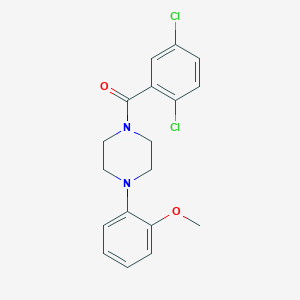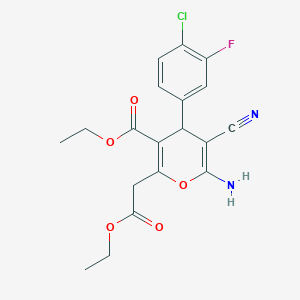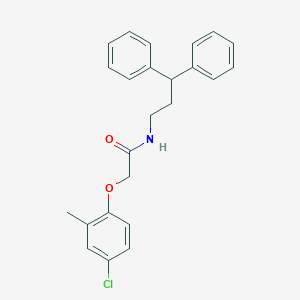![molecular formula C24H20N2O4 B332909 ETHYL 2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE](/img/structure/B332909.png)
ETHYL 2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE is a complex organic compound that belongs to the class of esters This compound is characterized by the presence of a quinoline ring, a furan ring, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method involves the condensation of 2-(5-methyl-2-furyl)quinoline-4-carboxylic acid with ethyl 2-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alcohols and amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The quinoline ring is known to interact with DNA and enzymes, potentially inhibiting their function. The furan ring may also contribute to the compound’s bioactivity by forming reactive intermediates that can interact with cellular components. Overall, the compound’s effects are mediated through a combination of molecular interactions and biochemical pathways.
Comparison with Similar Compounds
ETHYL 2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the quinoline and furan rings, making it less complex and less bioactive.
Quinoline derivatives: Share the quinoline ring but may lack the ester and furan functionalities, resulting in different chemical and biological properties.
Furan derivatives: Contain the furan ring but may lack the quinoline and ester groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential bioactivity.
Properties
Molecular Formula |
C24H20N2O4 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C24H20N2O4/c1-3-29-24(28)17-9-5-7-11-20(17)26-23(27)18-14-21(22-13-12-15(2)30-22)25-19-10-6-4-8-16(18)19/h4-14H,3H2,1-2H3,(H,26,27) |
InChI Key |
VSUKTEPCTWZWOV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[({5-nitro-2-pyridinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B332826.png)

![Methyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332830.png)




![Diisopropyl 5-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B332839.png)

![2-[2-(4-Bromo-5-methyl-3-nitro-pyrazol-1-yl)-acetylamino]-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid isopropyl ester](/img/structure/B332844.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide](/img/structure/B332845.png)
![Isopropyl 4-cyano-5-{[3-(4-isopropylphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B332847.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)propan-1-one](/img/structure/B332849.png)
